2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide
CAS No.: 444617-44-1
Cat. No.: VC3808715
Molecular Formula: C8H13F3N2O
Molecular Weight: 210.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444617-44-1 |
|---|---|
| Molecular Formula | C8H13F3N2O |
| Molecular Weight | 210.2 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14) |
| Standard InChI Key | RYNQCCFPMZMXIQ-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CNC(=O)C(F)(F)F |
| Canonical SMILES | C1CNCCC1CNC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered amine heterocycle—linked via a methylene group to a trifluoroacetamide moiety. The piperidine ring adopts a chair conformation, while the trifluoromethyl group () contributes to enhanced lipophilicity and metabolic stability . The amide bond between the piperidine and acetamide groups facilitates hydrogen bonding, influencing its solubility and interaction with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.2 g/mol | |
| Boiling Point | 275.5 ± 40.0 °C (predicted) | |
| Density | 1.175 ± 0.06 g/cm³ (predicted) | |
| pKa | 11.22 ± 0.46 (predicted) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide involves multi-step organic reactions. A common approach utilizes N-Boc-piperidin-4-ylmethanamine as a starting material, which undergoes deprotection followed by acylation with trifluoroacetic anhydride (TFAA) . Alternative methods employ reductive amination or coupling reactions using carbodiimide-based reagents .
Example Synthesis (Adapted from ):
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Deprotection: Treatment of N-Boc-piperidin-4-ylmethanamine with trifluoroacetic acid (TFA) in dichloromethane yields the free amine.
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Acylation: Reaction of the amine with TFAA in the presence of a base (e.g., triethylamine) forms the trifluoroacetamide derivative.
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Purification: Column chromatography or recrystallization isolates the final product.
Reactivity Profile
The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making the compound reactive toward nucleophiles such as amines and thiols . This property is exploited in derivatization reactions to generate analogs for structure-activity relationship (SAR) studies .
Applications in Medicinal Chemistry
Opioid Receptor Modulation
Recent studies highlight its role as a precursor in synthesizing 4-anilidopiperidine analogs, which exhibit affinity for μ- and δ-opioid receptors . For instance, derivatives bearing hydrophobic substitutions on the piperidine ring demonstrated moderate binding affinities (: 190–580 nM) for μ-opioid receptors, suggesting potential analgesic applications .
Antitumor Activity
Preliminary in vitro assays reveal that structural analogs, such as 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride, inhibit proliferation in cancer cell lines (e.g., MCF-7, HeLa) through undefined mechanisms . The trifluoromethyl group may enhance cellular uptake and target engagement .
Pharmacological and Toxicological Considerations
Pharmacokinetics
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with opioid receptors and apoptotic pathways in cancer cells .
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Derivatization: Explore modifications to the piperidine ring or acetamide group to optimize selectivity and potency .
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In Vivo Validation: Conduct pharmacokinetic and toxicity studies in animal models to assess therapeutic potential .
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